5-(tert-Butyldimethylsilyloxy)-1-pentanol
Overview
Description
5-(tert-Butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsilyloxy group attached to a pentanol backbone. This compound is often used in organic synthesis due to its unique properties, including its stability and reactivity under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyldimethylsilyloxy)-1-pentanol typically involves the protection of the hydroxyl group of pentanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at ambient temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group from unwanted reactions during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is achieved by optimizing the reaction parameters and using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyldimethylsilyloxy)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the tert-butyldimethylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
5-(tert-Butyldimethylsilyloxy)-1-pentanol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyloxy group can be removed under mild conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol: This compound features a quinoline moiety and is used in the synthesis of heterocyclic compounds.
2,5-Bis(tert-butyldimethylsilyloxy)furan: This compound is used in the synthesis of highly substituted aromatics and has similar protective properties.
Uniqueness
5-(tert-Butyldimethylsilyloxy)-1-pentanol is unique due to its stability and ease of removal under mild conditions. This makes it an ideal protecting group in various synthetic applications, providing both protection and reactivity when needed .
Properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPADIAOSJBISTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394272 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83067-20-3 | |
Record name | 5-(tert-Butyldimethylsilyloxy)-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.